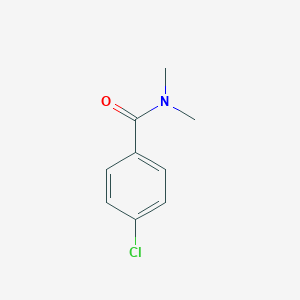

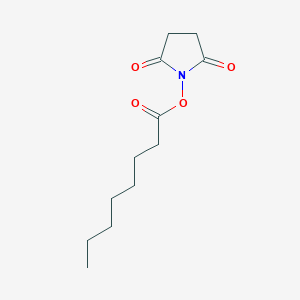

Iron(3+);propan-2-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iron(III) propan-2-olate, also known as iron(III) propionate, is an important inorganic compound with a wide range of applications in scientific research. It is a coordination complex of iron(III) with the ligand propan-2-olate, and is a strong oxidizing agent. Iron(III) propan-2-olate is widely used in the field of biochemistry and physiology, as it has the ability to interact with biomolecules such as proteins, lipids, and nucleic acids. Additionally, the advantages and limitations of using iron(III) propan-2-olate in laboratory experiments will be discussed, as well as potential future directions for research.

Applications De Recherche Scientifique

Biomedical Applications and Therapies

Iron oxide nanoparticles, including those derived from Iron(3+); propan-2-olate, demonstrate significant potential in biomedical applications, notably in cancer treatment. Their unique physical properties, particularly when in nanometer sizes, such as superparamagnetism, enable their use in magnetic hyperthermia therapy for cancer. This approach utilizes the nanoparticles' ability to generate localized heat when exposed to an alternating magnetic field, effectively killing cancer cells or inhibiting tumor growth. Furthermore, these nanoparticles exhibit photoluminescence, expanding their utility in biomedical imaging and therapy. By adjusting particle size and distribution, both optical and magnetic properties can be optimized for enhanced therapeutic outcomes. The conjugation of iron oxide nanoparticles with therapeutic molecules, fluorescent agents, and targeting ligands further enhances solid tumor treatment through co-application of local hyperthermia and chemotherapeutic agents (Shi et al., 2015).

Catalysis and Environmental Remediation

Iron oxide nanoparticles also play a crucial role in catalysis and environmental remediation, particularly in Fenton and Fenton-like reactions. These reactions are advanced oxidation processes used for the degradation of pollutants in water, relying on the catalytic properties of iron oxide to produce hydroxyl radicals. The versatility of iron oxide nanoparticles allows for their application in various environmental remediation technologies, including the removal of toxic metal ions, organic pollutants, and in wastewater treatment. Their catalytic efficiency is significantly influenced by factors such as the iron oxidation state, surface area, and isomorphic substitution of iron by other cations. This versatility and efficiency highlight the nanoparticles' potential in addressing environmental pollution and promoting cleaner water resources (Pereira et al., 2012).

Magnetic Resonance Imaging (MRI)

The superparamagnetic properties of iron oxide nanoparticles make them ideal contrast agents for Magnetic Resonance Imaging (MRI). Their ability to improve the contrast of MRI scans facilitates the detailed imaging of gastrointestinal tracts, liver, spleen, and lymph nodes. This application significantly contributes to the advancement of diagnostic imaging, allowing for more precise and detailed visualization of internal body structures without the need for invasive procedures. The development of ultra-small superparamagnetic iron oxide particles (USPIOs) further extends their use in perfusion imaging and magnetic resonance angiography, underscoring their critical role in modern medical diagnostics and treatment planning (Bonnemain, 1998).

Mécanisme D'action

Target of Action

Iron(3+);propan-2-olate, also known as Iron(III) isopropoxide, is primarily used in the field of nano-materials and thin films, engineering and environmental field . It is employed in catalysis and synthesis, energy conversion and storage . The primary site of action of iron is the erythrocyte .

Mode of Action

This compound interacts with its targets in a unique way. Unlike conventional drugs, no drug-receptor interaction takes place . Instead, the compound plays a role in the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Biochemical Pathways

Iron plays major roles in various biochemical pathways. It is essential for oxygen transport (e.g., hemoglobin), short-term oxygen storage (e.g., myoglobin), and energy generation (e.g., cytochromes) . Iron also serves vital roles in various nonheme-containing enzymes . Iron regulatory proteins 1 and 2 (IRP1 and IRP2) play a central role in regulating iron homeostasis .

Pharmacokinetics

Iron can be administered intravenously in the form of polynuclear iron(III)-hydroxide complexes with carbohydrate ligands or orally as iron(II) (ferrous) salts or iron(III) (ferric) complexes . The pharmacodynamics of iron after oral administration have been studied using several approaches . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Result of Action

The result of the action of this compound is the production of hemoglobin, which is necessary for the transport of oxygen in the body . Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture and decomposes in water . Therefore, the compound’s action, efficacy, and stability can be affected by the presence of water in its environment .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Iron(3+);propan-2-olate involves the reaction of Iron(III) chloride with propan-2-ol in the presence of a base.", "Starting Materials": [ "Iron(III) chloride", "Propan-2-ol", "Base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve Iron(III) chloride in propan-2-ol.", "Step 2: Add the base to the solution and stir for several hours.", "Step 3: Filter the resulting mixture to remove any solid precipitate.", "Step 4: Evaporate the solvent under reduced pressure to obtain Iron(3+);propan-2-olate as a solid product." ] } | |

Numéro CAS |

14995-22-3 |

Formule moléculaire |

C9H24FeO3 |

Poids moléculaire |

236.13 g/mol |

Nom IUPAC |

iron;propan-2-ol |

InChI |

InChI=1S/3C3H8O.Fe/c3*1-3(2)4;/h3*3-4H,1-2H3; |

Clé InChI |

CLASSVPTSXBDMK-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Fe+3] |

SMILES canonique |

CC(C)O.CC(C)O.CC(C)O.[Fe] |

Pictogrammes |

Flammable; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)